

## Application Notes and Protocols for AZ 11645373 in Cell Culture

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Compound of Interest		
Compound Name:	AZ 11645373	
Cat. No.:	B1665887	Get Quote

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### Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4][5] It functions as a non-competitive, allosteric modulator, binding to a site distinct from the ATP binding pocket.[6][7][8] This compound is a valuable tool for studying the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammatory processes, immune responses, and neurodegenerative diseases.[2][9] AZ 11645373 exhibits high potency for the human P2X7 receptor, with significantly lower efficacy for the rat ortholog, making it particularly suitable for studies involving human cells or cell lines. [2][5]

## Data Presentation In Vitro Activity of AZ 11645373

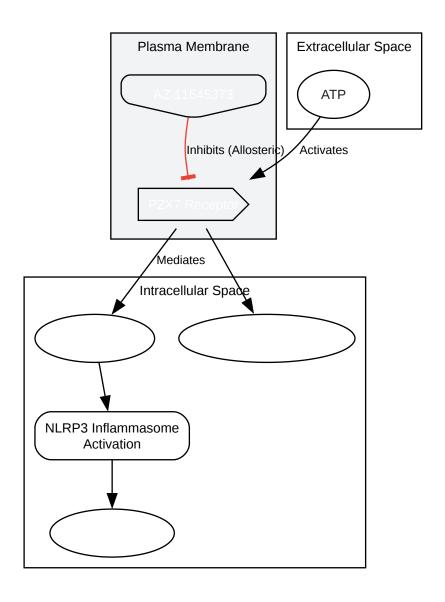


Parameter	Cell Line	Assay	Value	Reference
КВ	HEK293 (expressing hP2X7R)	Inhibition of membrane currents, calcium influx, and YO-PRO-1 uptake	5 - 20 nM	[1][2]
КВ	THP-1	Inhibition of ATP- evoked IL-1β release	92 nM	[2][4]
IC50	THP-1	Inhibition of ATP- evoked IL-1β release	90 nM	[1][4][5]
IC50	HEK293 (expressing hP2X7R)	Inhibition of BzATP-mediated calcium influx	15 nM	[3]
IC50 (R- enantiomer)	HEK293 (expressing hP2X7R)	Inhibition of P2X7	32.9 nM	[9]
IC50 (S- enantiomer)	HEK293 (expressing hP2X7R)	Inhibition of P2X7	1340 nM	[9]

## **Signaling Pathway**

The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na+ and Ca2+. This initial activation can lead to downstream events including the opening of a larger, non-selective pore, and the activation of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines such as IL-1β. **AZ 11645373** acts as an allosteric antagonist, preventing the conformational changes required for channel opening.





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Caption: P2X7 receptor signaling and inhibition by AZ 11645373.

# Experimental Protocols Inhibition of IL-1 $\beta$ Release from THP-1 Monocytes

This protocol details the methodology to assess the inhibitory effect of **AZ 11645373** on ATP-induced IL-1 $\beta$  release from lipopolysaccharide (LPS)-primed THP-1 human monocytes.

#### Materials:

THP-1 cells



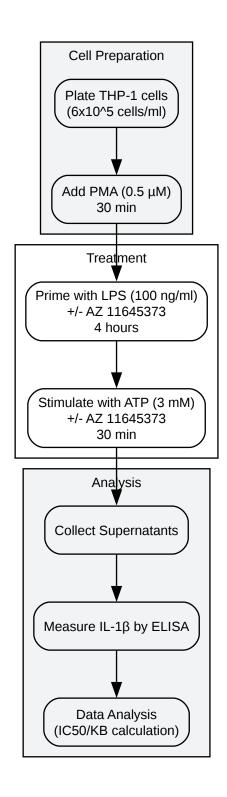
- RPMI 1640 medium
- Fetal Calf Serum (FCS)
- L-glutamine
- Phorbol myristate acetate (PMA)
- Lipopolysaccharide (LPS)
- AZ 11645373
- ATP
- Human IL-1β ELISA kit
- 24-well plates

#### Procedure:

- Cell Culture: Maintain THP-1 monocytes in RPMI 1640 medium supplemented with 10%
   FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.
- Cell Plating and Differentiation: Plate THP-1 cells in 24-well plates at a density of 6 x 105 cells/ml. Add PMA to a final concentration of 0.5 μM and incubate for 30 minutes to induce differentiation into macrophage-like cells.
- LPS Priming: After 30 minutes, carefully remove the medium and replace it with serum-free medium containing 100 ng/ml LPS. For the experimental groups, add varying concentrations of **AZ 11645373** to the medium. Incubate the cells for 4 hours.
- ATP Stimulation: Remove the LPS-containing medium and replace it with 200 μl of fresh medium containing 3 mM ATP. For the antagonist-treated wells, include the corresponding concentration of AZ 11645373. Incubate for 30 minutes.
- Supernatant Collection: Following the incubation, collect the cell supernatants.



- ELISA: Quantify the concentration of IL-1 $\beta$  in the supernatants using a human IL-1 $\beta$  ELISA kit, following the manufacturer's instructions.
- Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by **AZ 11645373** and calculate the IC50 or KB value.





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Caption: Experimental workflow for IL-1 $\beta$  release assay.

## Assessment of P2X7R-Mediated Calcium Influx in HEK293 Cells

This protocol describes the measurement of intracellular calcium concentration changes in HEK293 cells stably expressing the human P2X7 receptor, following agonist stimulation in the presence or absence of **AZ 11645373**.

#### Materials:

- HEK293 cells stably expressing human P2X7R
- DMEM:F12 medium
- Fetal Calf Serum (FCS)
- L-glutamine
- Fluo-4 AM
- ATP or BzATP (P2X7R agonist)
- AZ 11645373
- Plate reader with fluorescence detection or flow cytometer

#### Procedure:

- Cell Culture: Grow HEK293-hP2X7R cells in DMEM:F12 medium supplemented with 10%
   FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.
- Cell Plating: Seed the cells in a suitable format for the detection method (e.g., 96-well black-walled, clear-bottom plates for a plate reader).

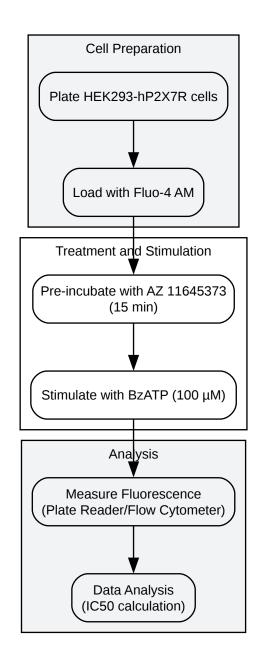
### Methodological & Application





- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of AZ
   11645373 for 15 minutes before agonist addition.
- Agonist Stimulation: Add a P2X7R agonist, such as ATP or BzATP (e.g., 100  $\mu$ M BzATP), to stimulate the receptor.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader or flow cytometer. The increase in fluorescence corresponds to the influx of intracellular calcium.
- Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of AZ
   11645373 on agonist-induced calcium influx and calculate the IC50 value.





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Caption: Workflow for P2X7R-mediated calcium influx assay.

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